molecular formula C9H6N2O2 B030817 Quinoxaline-6-carboxylic acid CAS No. 6925-00-4

Quinoxaline-6-carboxylic acid

Cat. No.: B030817
CAS No.: 6925-00-4
M. Wt: 174.16 g/mol
InChI Key: JGQDBVXRYDEWGM-UHFFFAOYSA-N
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Description

Quinoxaline-6-carboxylic acid is a high-purity, versatile heterocyclic building block of significant interest in advanced chemical research and development. Its core value lies in the carboxylic acid functional group positioned on the quinoxaline scaffold, which allows for straightforward derivatization into amides, esters, and other conjugates via common coupling reactions. This compound serves as a critical precursor in medicinal chemistry for the synthesis of novel pharmacologically active molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and anticancer compounds that leverage the electron-deficient quinoxaline core for targeted interactions. Beyond pharmaceuticals, it finds application in materials science as a precursor for constructing organic semiconductors, ligands for metal-organic frameworks (MOFs), and dyes, owing to the tunable electronic properties of the quinoxaline system. Researchers value this specific regioisomer for its defined molecular orientation, which is crucial for structure-activity relationship (SAR) studies and for designing molecules with precise spatial and electronic characteristics. The product is strictly intended for laboratory research purposes.

Properties

IUPAC Name

quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQDBVXRYDEWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350155
Record name Quinoxaline-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6925-00-4
Record name Quinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-6-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions: Quinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while reduction can produce this compound derivatives with various functional groups .

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including QCA, have been extensively studied for their anticancer properties. Recent research indicates that several N-substituted derivatives of quinoxaline-6-carboxylic acid exhibit potent antiproliferative activity against various cancer cell lines. For instance, one study identified a derivative that showed an IC50 value of 0.126 μM against HeLa cells, indicating strong potential as an antitumor agent . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and survival .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
13dHeLa0.126Inhibits tubulin polymerization
13dSMMC-77210.071Induces apoptosis
13dK5620.164Arrests cell cycle at G2/M phase

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the aromatic rings enhances the anticancer activity of quinoxaline derivatives. Compounds with specific substitutions at the first, second, and third positions of the quinoxaline nucleus show improved biological activity .

Antiviral Applications

Recent investigations have also highlighted the antiviral potential of quinoxaline derivatives against respiratory pathogens. These compounds exhibit promising activity that warrants further exploration for developing antiviral medications . The structure-activity relationship in this context suggests that modifications to the quinoxaline framework can enhance antiviral efficacy.

Other Biological Activities

Beyond anticancer and antiviral properties, quinoxaline derivatives have shown potential in various other therapeutic areas:

  • Anticonvulsant : Some derivatives demonstrate efficacy in seizure models.
  • Anti-inflammatory : Certain compounds exhibit anti-inflammatory properties, making them candidates for treating chronic inflammatory conditions.
  • Antimicrobial : Quinoxaline derivatives have been tested against a range of bacteria and fungi, showing significant antimicrobial activity .

Synthesis and Material Science

This compound serves as a critical building block in synthesizing more complex molecules with diverse functionalities. Its compatibility with various functional groups allows chemists to explore numerous synthetic pathways to create new materials with tailored properties .

Table 2: Synthetic Routes for Quinoxaline Derivatives

Reaction TypeConditionsYield (%)
Hydrothermal synthesis230 °C, 10 min79
Aqueous acid-base titrationVariesUp to 86
High-temperature synthesisVariesVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Derivatives of Quinoxaline-6-Carboxylic Acid

Table 1: Key Derivatives and Their Properties
Compound Name (CAS) Substituents Molecular Formula Yield (%) Key Properties/Applications References
Dibenzo[a,c]phenazine-11-carboxylic Acid (3i) Fused phenazine ring C₁₉H₁₂N₂O₂ 84 High thermal stability; fluorescent probes
2,3-Bis(4-hydroxyphenyl)this compound (3j) 4-hydroxyphenyl groups C₂₁H₁₄N₂O₄ 98 High solubility in polar solvents; drug intermediates
2,3-Di(pyridin-2-yl)this compound (3k) Pyridyl groups C₁₇H₁₀N₄O₂ 86 Metal coordination; catalysis
2,3-Bis(4-(dimethylamino)phenyl)this compound (3l) 4-(dimethylamino)phenyl groups C₂₃H₂₂N₄O₂ 20 Aggregation-induced emission (AIE)
2,3-Di(furan-2-yl)this compound (90846-59-6) Furan rings C₁₇H₁₀N₂O₄ 83 Hazardous (H315, H319); material science

Physicochemical Properties

  • Solubility: Electron-withdrawing groups (e.g., -COOH, -F) enhance polarity and aqueous solubility. For instance, 3f (4-fluorophenyl) exhibits solubility in ethanol/water mixtures .
  • Thermal Stability : Fused-ring derivatives like 3i show higher decomposition temperatures (>300°C) due to extended conjugation .
  • Optical Properties : 3l demonstrates AIE with a 50-fold emission boost in aggregated states, attributed to restricted intramolecular motions .

Biological Activity

Quinoxaline-6-carboxylic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological potential, focusing on various studies that highlight its antibacterial, anticancer, antiviral, and other therapeutic effects.

Overview of this compound

This compound is a member of the quinoxaline family, which consists of a fused benzene and pyrazine ring. This structural framework contributes to its varied biological activities. The compound has been synthesized in various forms, leading to derivatives that exhibit enhanced efficacy against multiple diseases.

1. Antibacterial Activity

Quinoxaline derivatives, including this compound and its analogs, have shown promising antibacterial properties. Research indicates that these compounds are effective against both Gram-positive and Gram-negative bacteria:

Compound TypeBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Quinoxaline-6-carboxamide derivativesE. coli, P. aeruginosa, S. aureus, S. pyogenesRanges from 4 to 32 µg/mL
Quinoxaline derivativesMycobacterium tuberculosisInhibition rates of 99-100% at specific concentrations

Studies have demonstrated that modifications in the quinoxaline structure can lead to significant increases in antibacterial potency, particularly through the introduction of various functional groups .

2. Anticancer Activity

The anticancer potential of this compound has been extensively studied. For instance, novel derivatives have been synthesized and evaluated against several cancer cell lines:

CompoundCell Line TestedIC50 (µM)
13d (N-substituted derivative)HeLa0.126
13dSMMC-77210.071
13dK5620.164

These findings indicate that quinoxaline derivatives can induce apoptosis and inhibit tubulin polymerization, suggesting their potential as chemotherapeutic agents targeting microtubule dynamics .

3. Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral properties. Specific compounds have shown activity against viruses such as Herpes simplex and Coxsackievirus B5:

CompoundVirus TypeEC50 (µM)Effectiveness
Compound 1Herpes simplex virus20 µg/mL25% plaque reduction
Compound 11Coxsackievirus B50.09 µMHigh activity with low cytotoxicity

The mechanism of action often involves interference with viral entry or replication processes, highlighting the therapeutic potential of these compounds in antiviral drug development .

4. Other Biological Activities

This compound exhibits a range of additional biological activities:

  • Anticonvulsant : Some derivatives have shown efficacy in reducing seizure activity.
  • Anti-inflammatory : Compounds display potential in mitigating inflammatory responses.
  • Antidiabetic : Certain modifications have been linked to improved glucose metabolism.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is significantly influenced by their structural features:

  • Functional Groups : The presence of electron-donating or withdrawing groups can enhance or reduce activity.
  • Linkers : The type and position of linkers (e.g., NH or O linkers) play a crucial role in determining biological efficacy.

For example, the presence of a benzoxazole moiety at specific positions has been associated with increased anticancer activity .

Q & A

Q. What are the common synthetic routes for Quinoxaline-6-carboxylic acid, and how do reaction conditions affect yield and purity?

this compound is synthesized via condensation of 3,4-diaminobenzoic acid with substituted diketones. A typical procedure involves stirring equimolar amounts of the diamine and diketone in aqueous sodium dioctyl sulfosuccinate (SDOSS) at room temperature for 4 hours, followed by filtration and recrystallization with ethanol/water to achieve ~98% purity . Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.2 equivalents of diketone) or using microwave-assisted synthesis (230°C for 10 minutes) to reduce reaction time . Acidic conditions (e.g., 5% acetic acid) improve cyclization efficiency.

Q. How is this compound characterized using spectroscopic methods?

Nuclear magnetic resonance (NMR) is critical for structural validation. Key signals include:

  • ¹H NMR (DMSO-d₆) : Aromatic protons at δ 8.55 (d, J = 1.9 Hz) and δ 8.21 (dd, J = 8.7, 1.9 Hz), with carboxylic acid protons typically observed as broad singlets .
  • ¹³C NMR (DMSO-d₆) : Carboxylic acid carbonyl at δ 166.8 ppm and quinoxaline carbons between δ 130–158 ppm . Purity is confirmed via high-resolution mass spectrometry (HRMS) or HPLC (≥97% purity criteria) .

Q. What purification techniques are recommended for this compound after synthesis?

Recrystallization using ethanol/water mixtures is standard for removing unreacted precursors . For derivatives with poor solubility, column chromatography (silica gel, ethyl acetate/hexane) or acid-base extraction (e.g., NaOH/EtOAc) is effective . Microwave-synthesized products may require suspension in EtOAc followed by filtration to isolate pure solids .

Advanced Research Questions

Q. How can this compound derivatives be designed for aggregation-induced emission (AIE) applications?

Introducing bulky substituents (e.g., 4-methoxyphenyl or pyridyl groups) restricts intramolecular motion, enhancing AIE. For example, 2,3-bis(4-methoxyphenyl)this compound exhibits strong emission due to H-bonding and π-π stacking in aggregated states. Synthesis involves aryl-substituted diketones and microwave heating (230°C) . AIE efficiency is quantified via fluorescence spectroscopy in THF/water mixtures .

Q. What strategies are effective for incorporating this compound into hyperbranched polymers?

The carboxylic acid group enables Friedel-Crafts reactions in polyphosphoric acid (PPA)/P₂O₅ at 130°C, forming hyperbranched poly(phenylquinoxaline-ether-ketone). Optimal conditions include a PPA:P₂O₅ ratio of 4:1 and reaction monitoring via FT-IR (disappearance of –COOH peak at 1700 cm⁻¹) and GPC (Mw ~10,000 Da) . Post-polymerization functionalization (e.g., esterification) tailors solubility for optoelectronic applications.

Q. How does the molecular conformation of this compound derivatives influence their behavior at air-water interfaces?

Surface pressure-area isotherms and Langmuir-Blodgett films reveal that derivatives like 2,3-bis(4-methoxyphenyl)this compound adopt upright orientations at 5 mN/m, transitioning to close-packed monolayers at 20 mN/m. Atomic force microscopy (AFM) and X-ray reflectivity confirm monolayer thickness (~2.5 nm) and H-bond-driven aggregation . These properties are critical for designing luminescent thin films or sensors.

Data Contradictions and Resolution

  • Synthesis Yield Discrepancies : Microwave synthesis (Method B) yields 77–86% , while conventional heating (Method A) achieves 98% . Contradictions arise from solvent choice (HOAc vs. EtOAc) and purification steps. Researchers should optimize based on substituent reactivity.
  • AIE Efficiency Variability : Derivatives with electron-withdrawing groups (e.g., –NO₂) may quench emission, whereas electron-donating groups (e.g., –OCH₃) enhance it . Systematic substituent screening is advised.

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